

FIIN-3 binding mode DFG-out conformation analysis

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Compound Focus: FIIN-3

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Structural Analysis of FIIN-3

FIIN-3 is a covalent kinase inhibitor noted for its unique ability to target two different kinase families: the Fibroblast Growth Factor Receptors (FGFRs) and the Epidermal Growth Factor Receptor (EGFR) [1] [2].

- **Binding Conformation:** The co-crystal structure of **FIIN-3** bound to a mutant EGFR (L858R) has been determined (**PDB ID: 4R5S**). Analysis of this structure confirms that **FIIN-3** stabilizes the kinase in the **DFG-out conformation** [1] [2]. In this state, the phenylalanine (Phe) of the DFG motif flips outward, creating a larger hydrophobic back pocket that the inhibitor occupies.
- **Covalent Binding Mechanism:** **FIIN-3** features an electrophilic acrylamide group designed to form a covalent bond with a cysteine residue in the kinase's ATP-binding pocket. Its unique property is a flexible acrylamide substituent that allows it to target **different cysteine residues** in FGFRs versus EGFR, which explains its pan-kinase activity against these two families [1] [2].
- **Key Molecular Interactions:** As seen in the 4R5S structure and related FIIN-2/FGFR structures, the binding is stabilized by:
 - **Hydrogen bonds** with the kinase backbone in the hinge region.
 - Extensive **van der Waals contacts** within the ATP and back pockets.
 - The specific **covalent bond** with a catalytic cysteine [1] [2].

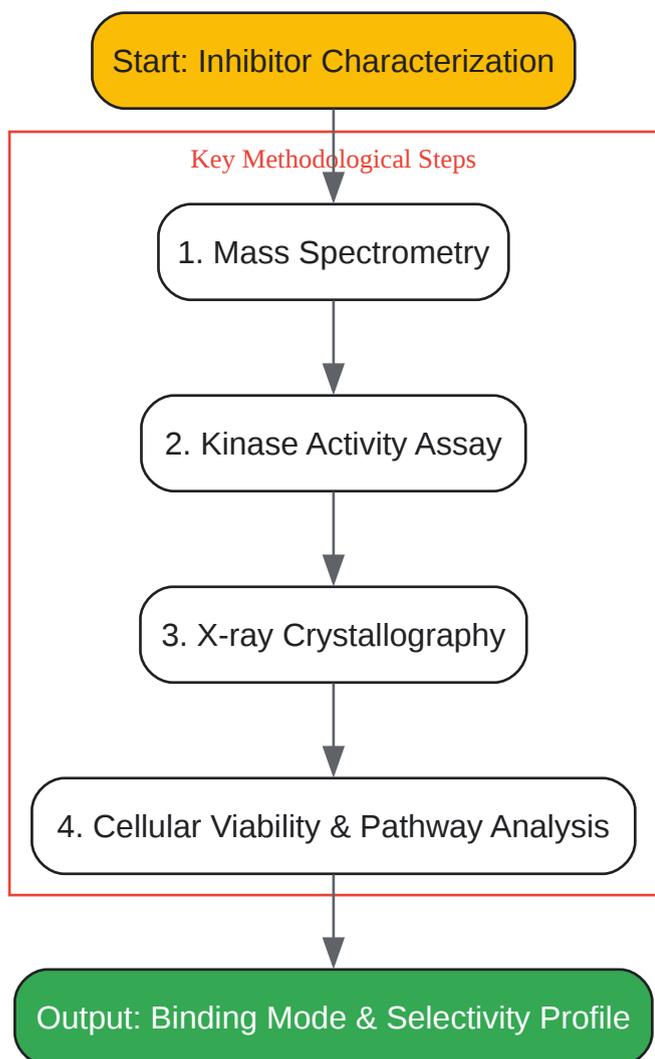
Comparative Inhibitor Data

The table below summarizes the available experimental data for **FIIN-3** and related covalent FGFR inhibitors, highlighting their potencies and selectivity profiles.

Inhibitor	Primary Target(s)	DFG Conformation on Target	Covalent Bond Cysteine	Activity on FGFR Gatekeeper Mutants	Off-target Activity (e.g., SRC)
FIIN-3	FGFR1-4, EGFR	DFG-out [1] [2]	Varies (FGFR vs EGFR) [2]	Information missing from search results	Information missing from search results
FIIN-2	FGFR1-4	DFG-out [3] [2]	Cys477 (FGFR4 P-loop) [3]	Potency reduced (e.g., ~12-fold on FGFR4 V550L) [2]	Yes (IC ₅₀ : 330 nM) [2]
TAS-120 (Futibatinib)	FGFR1-4	DFG-out [2]	Cys477 (FGFR4 P-loop) [2]	Potency reduced (e.g., ~7-fold on FGFR4 V550L) [2]	Weak (IC ₅₀ : 1673 nM) [2]
PRN1371	FGFR1-4	Information missing from search results	Cys477 (FGFR4 P-loop) [2]	Little to no effect on some mutants (e.g., FGFR4 V550L) [2]	No significant activity [2]

Experimental Workflow for Binding Mode Analysis

The following diagram outlines the key experimental steps used in the cited studies to characterize covalent inhibitors like **FIIN-3**.



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Protocol Details:

- **Mass Spectrometry:** Intact protein mass spectrometry is used to confirm the formation of a covalent adduct. The inhibitor is incubated with the purified kinase domain, and a measured increase in protein mass equal to the inhibitor's mass confirms covalent binding. This experiment should be repeated with a cysteine-to-alanine mutant in the P-loop as a negative control [2].
- **Kinase Activity Assay:** The half-maximal inhibitory concentration (IC_{50}) is determined using enzymatic assays (e.g., mobility shift assays) with purified kinase proteins. This quantifies potency against wild-type kinases and clinically relevant gatekeeper mutants to assess the ability to overcome resistance [2].
- **X-ray Crystallography:** Co-crystallization of the kinase domain with the inhibitor is performed. The high-resolution structure (e.g., PDB 4R5S for **FIIN-3**) reveals the precise DFG conformation, all non-covalent interactions (hydrogen bonds, van der Waals), and the geometry of the covalent bond [1] [2].

- **Cellular Analysis:** Cell viability assays (e.g., CellTiter-Glo) and immunoblotting analyze the functional consequences. The latter detects phosphorylation levels of the target kinase (e.g., FGFR) and key downstream signaling nodes (e.g., MAPK, AKT) to confirm on-target engagement and pathway modulation in a cellular context [3].

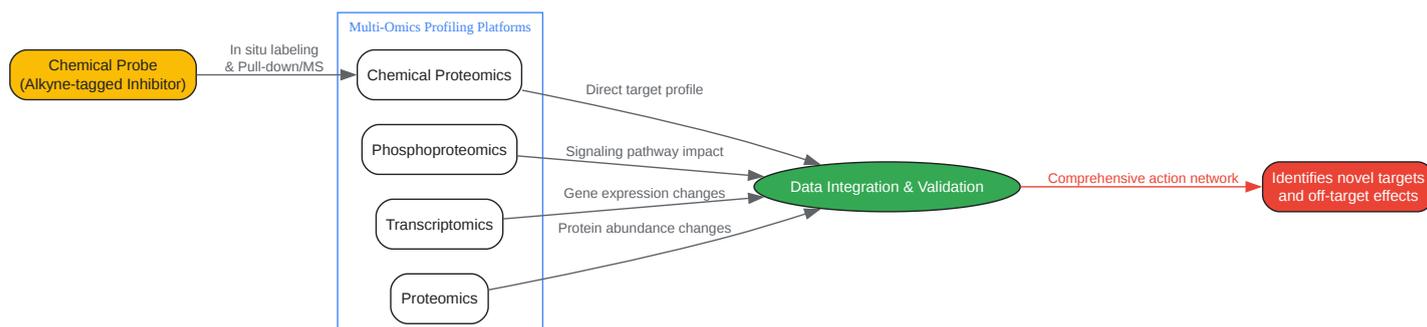
Research Implications and Perspectives

The analysis of **FIIN-3**'s binding mode provides critical insights for drug discovery:

- **Overcoming Resistance:** The **DFG-out binding mode** is strategically important because it can help circumvent resistance caused by gatekeeper mutations in the kinase domain, a common challenge with first-generation ATP-competitive inhibitors [2] [4].
- **The Selectivity Challenge:** **FIIN-3**'s flexible warhead demonstrates a unique approach to targeting multiple kinases. However, the related inhibitor **PRN1371** shows that engineering selectivity is possible, as it avoids off-target binding to SRC family kinases, which could potentially reduce side effects [2].
- **Conformational Dynamics:** The fact that FGFR1 was long considered refractory to the DFG flip highlights that DFG-out propensity varies significantly among kinases. Successful inhibition requires understanding both the inhibitor's properties and the intrinsic conformational dynamics of the target kinase [5].

Pathways and Profiling Diagram

For a broader context in kinase inhibitor development, the following diagram integrates multi-omics approaches to comprehensively profile inhibitor mechanisms, building on methodologies used in studies of FIIN-2 [3].



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